Cas no 1190834-24-2 ((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)

(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol
- Benzenemethanol, α-(fluoromethyl)-4-nitro-, (αS)-
- 1190834-24-2
- EN300-1613276
-
- インチ: 1S/C8H8FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m1/s1
- InChIKey: ALYBAZKHBOZEHB-MRVPVSSYSA-N
- ほほえんだ: [C@@H](C1C=CC(N(=O)=O)=CC=1)(O)CF
計算された属性
- せいみつぶんしりょう: 185.04882128g/mol
- どういたいしつりょう: 185.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 66Ų
じっけんとくせい
- 密度みつど: 1.343±0.06 g/cm3(Predicted)
- ふってん: 341.5±37.0 °C(Predicted)
- 酸性度係数(pKa): 12.36±0.20(Predicted)
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613276-0.5g |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 0.5g |
$2066.0 | 2023-06-04 | ||
Enamine | EN300-1613276-250mg |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 250mg |
$1980.0 | 2023-09-23 | ||
Enamine | EN300-1613276-2500mg |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 2500mg |
$4216.0 | 2023-09-23 | ||
Enamine | EN300-1613276-100mg |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 100mg |
$1893.0 | 2023-09-23 | ||
Enamine | EN300-1613276-10000mg |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 10000mg |
$9252.0 | 2023-09-23 | ||
Enamine | EN300-1613276-0.05g |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 0.05g |
$1807.0 | 2023-06-04 | ||
Enamine | EN300-1613276-1.0g |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 1g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-1613276-10.0g |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 10g |
$9252.0 | 2023-06-04 | ||
Enamine | EN300-1613276-2.5g |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 2.5g |
$4216.0 | 2023-06-04 | ||
Enamine | EN300-1613276-5.0g |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol |
1190834-24-2 | 5g |
$6239.0 | 2023-06-04 |
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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3. Back matter
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
(1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-olに関する追加情報
Comprehensive Overview of (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol (CAS 1190834-24-2): Properties, Applications, and Market Insights
The compound (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol (CAS 1190834-24-2) is a chiral fluorinated alcohol derivative with significant potential in pharmaceutical and chemical research. This molecule features a 4-nitrophenyl group attached to a fluorinated ethanol moiety, making it a valuable intermediate in asymmetric synthesis and drug development. The presence of both fluoro and nitro substituents enhances its reactivity and utility in various chemical transformations.
Researchers are increasingly interested in fluorinated organic compounds due to their unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. The (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol exemplifies these characteristics, making it particularly relevant in the development of chiral drugs and biologically active molecules. Its CAS 1190834-24-2 identifier ensures precise identification in scientific literature and commercial catalogs.
One of the most common questions in organic chemistry forums concerns the synthesis of fluorinated alcohols. The preparation of (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol typically involves asymmetric reduction of corresponding ketones or enzymatic resolution techniques. Recent advances in organofluorine chemistry have improved the efficiency of such syntheses, addressing the growing demand for enantiomerically pure fluorinated compounds.
In pharmaceutical applications, the 4-nitrophenyl moiety in this compound serves as an excellent precursor for various drug scaffolds. Medicinal chemists frequently search for information about nitroaromatic compounds in drug discovery, and this molecule provides a versatile building block for creating potential therapeutic agents. Its fluoro substituent particularly attracts attention in the design of CNS-active drugs, where fluorine atoms often improve blood-brain barrier penetration.
The global market for chiral fluorinated intermediates like (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol has seen steady growth, driven by the pharmaceutical industry's need for enantioselective synthesis. Market analysis reports indicate increasing searches for specialty fluorine chemicals and custom chiral synthesis services, reflecting the compound's commercial relevance. Manufacturers and suppliers often highlight CAS 1190834-24-2 in their catalogs to meet researcher demands.
From a safety perspective, proper handling of (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol requires standard laboratory precautions for nitroaromatic compounds. While not classified as highly hazardous, its fluoro and nitro groups warrant careful consideration in experimental protocols. Safety data sheets for CAS 1190834-24-2 emphasize the importance of personal protective equipment and proper ventilation when working with this chemical.
Analytical characterization of (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol typically involves techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. The compound's distinct 1S configuration makes it particularly interesting for studies in stereoselective synthesis, a hot topic in current organic chemistry research. Many academic papers focus on the development of new methods for analyzing such chiral fluorinated molecules.
Environmental considerations for fluorinated organic compounds have gained attention in recent years. While (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol is primarily used in controlled laboratory settings, researchers are increasingly investigating the biodegradation of fluorochemicals and developing greener synthetic routes. These studies align with the pharmaceutical industry's growing emphasis on sustainable chemistry practices.
In conclusion, (1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol (CAS 1190834-24-2) represents an important class of chiral fluorinated building blocks with wide-ranging applications in medicinal chemistry and organic synthesis. Its unique combination of fluoro and nitro functional groups, along with its well-defined 1S stereochemistry, makes it particularly valuable for researchers developing new pharmaceutical compounds and studying stereoselective reactions. As interest in organofluorine chemistry continues to grow, this compound will likely remain an important tool in chemical research and drug discovery efforts.
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